3-Pyrrolidineethanol
Overview
Description
3-Pyrrolidineethanol is a chemical compound with the molecular formula C6H13NO. It consists of a pyrrolidine ring attached to an ethanol group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a class of compounds to which 3-pyrrolidineethanol belongs, have been shown to interact with a variety of biological targets These include various enzymes and receptors involved in critical biological processes
Mode of Action
It is known that pyrrolidine alkaloids can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling . The specific interactions of this compound with its targets would need to be elucidated through further experimental studies.
Biochemical Pathways
Pyrrolidine alkaloids have been shown to impact a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular signaling
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-documented. These properties are crucial for understanding the bioavailability of the compound. The ADME properties of a compound can influence its efficacy and safety profile
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidineethanol can be achieved through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial strains such as Aspergillus sp. This process yields optically active 3-pyrrolidinol, which can then be converted to this compound through chemical reactions . Another method involves the use of 1,4-dibromobutane and sodium bicarbonate in toluene, followed by the addition of (1R,2S)-(-)-norephedrine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The microbial hydroxylation method is particularly attractive due to its high enantiomeric excess and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrrolidineethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the hydroxyl group and the nitrogen atom in the pyrrolidine ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to the corresponding ketone or carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding amine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
3-Pyrrolidineethanol has numerous applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals. .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on cellular processes and enzyme activities
Medicine: This compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with neuroprotective and anticancer properties
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features but lacks the hydroxyl group.
Prolinol: A pyrrolidine derivative with a hydroxyl group, similar to 3-Pyrrolidineethanol but with different stereochemistry.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with distinct chemical properties .
Uniqueness: this compound is unique due to the presence of both the hydroxyl group and the pyrrolidine ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-pyrrolidin-3-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLLPCWCPIQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504350 | |
Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-44-2 | |
Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrrolidin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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